REACTION_CXSMILES
|
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].[C:8]([C:11](=[CH:17]N(C)C)[C:12]([O:14][CH2:15][CH3:16])=[O:13])(=O)[CH3:9]>C(O)C>[CH3:9][C:8]1[N:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[N:7]=[CH:17][C:11]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|
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Name
|
|
Quantity
|
33.6 g
|
Type
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reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
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Name
|
|
Quantity
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50 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C(C(=O)OCC)=CN(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
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TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 110° C. at 1.2 mm mercury pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NN1C(C)(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |